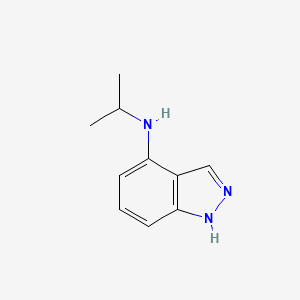![molecular formula C10H8F3NO4 B14846387 [4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxycarbonyl group, a trifluoromethyl group, and an acetic acid moiety attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Eigenschaften
Molekularformel |
C10H8F3NO4 |
|---|---|
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
2-[4-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(17)5-2-6(4-8(15)16)14-7(3-5)10(11,12)13/h2-3H,4H2,1H3,(H,15,16) |
InChI-Schlüssel |
CVYGFHQQEUSMDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


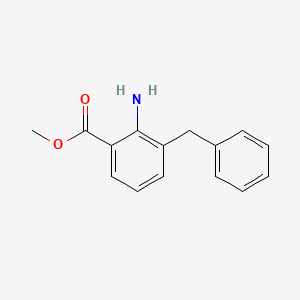
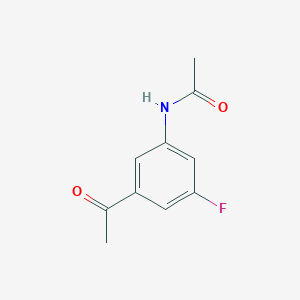
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)


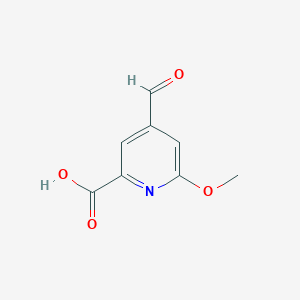
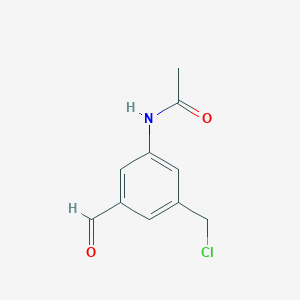
![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)





